molecular formula C7H5FN2O4 B1444794 4-Amino-2-fluoro-5-nitrobenzoic acid CAS No. 807327-07-7

4-Amino-2-fluoro-5-nitrobenzoic acid

Cat. No. B1444794
M. Wt: 200.12 g/mol
InChI Key: LUOJJGUZYDDOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluoro-5-nitrobenzoic acid is a chemical compound with the CAS number 807327-07-7 . It is used according to the manufacturer’s directions .


Synthesis Analysis

The synthesis of compounds similar to 4-Amino-2-fluoro-5-nitrobenzoic acid has been reported in the literature. For instance, the nitration of 2-chloro-4-fluorobenzoic acid to give 2-chloro-4-fluoro-5-nitrobenzoic acid has been described . Another method involves the oxidation of 5-fluoro-2-nitrotoluene .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2-fluoro-5-nitrobenzoic acid are not available, it is known that 2-Fluoro-5-nitrobenzoic acid can react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile to afford the Ugi product .


Physical And Chemical Properties Analysis

4-Amino-2-fluoro-5-nitrobenzoic acid is a powder with a molecular weight of 200.13 .

Scientific Research Applications

  • High-Performance Liquid Chromatography : 4-Amino-2-fluoro-5-nitrobenzoic acid and its derivatives have been utilized as reagents in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. For instance, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, has been used for pre-column fluorescent labeling in HPLC of amino acids (Watanabe & Imai, 1981).

  • Solid-Phase Synthesis : This compound serves as a building block in solid-phase synthesis for creating various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, is used in the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

  • Fluorometric Assays : Derivatives of 4-Amino-2-fluoro-5-nitrobenzoic acid are used in fluorometric assays for amino acids and amines. The reaction of these compounds with amino acids or amines leads to fluorescent derivatives, which can be quantitatively analyzed using fluorometric detection (Imai & Watanabe, 1981).

  • Synthesis of Diverse Chemical Structures : This chemical is also used in the synthesis of various chemical structures such as benzimidazoles, benzodiazepines, and other heterocyclic compounds. These processes involve multiple steps, including the utilization of 4-Amino-2-fluoro-5-nitrobenzoic acid or its derivatives in solid-phase synthesis (Lee, Gauthier & Rivero, 1999).

  • Analysis of Amines and Amino Acids : The compound and its derivatives are used in the analytical methods for the derivatization of amines and amino acids, enhancing the capabilities of high-performance liquid chromatography for analyzing these compounds (Aboul-Enein, Elbashir & Suliman, 2011).

Safety And Hazards

This compound is classified as having acute toxicity (dermal, inhalation, and oral), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . In case of spills, it is recommended to clean up immediately, avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean-up procedures .

properties

IUPAC Name

4-amino-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOJJGUZYDDOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-5-nitrobenzoic acid

CAS RN

807327-07-7
Record name 4-amino-2-fluoro-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Aq ammonia (6.0 mL, 32% in water) is added to a mixture of 2,4-difluoro-5-nitro-benzoic acid (6.0 g, 30 mmol) in THF (80 mL) and it is stirred over the weekend at rt. The mixture is acidified with 6N aq HCl-solution and the precipitate is filtered, washed with water and dried at 55° C. and directly used in the next step.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to example 145b from 4-acetylamino-2-fluoro-5-nitro-benzoic acid and half-conc. hydrochloric acid in dioxane.
Name
4-acetylamino-2-fluoro-5-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-fluoro-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-fluoro-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2-fluoro-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2-fluoro-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-2-fluoro-5-nitrobenzoic acid
Reactant of Route 6
4-Amino-2-fluoro-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.